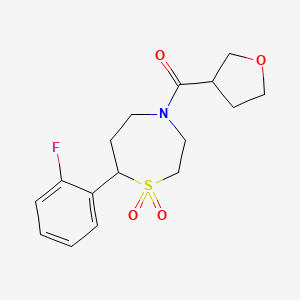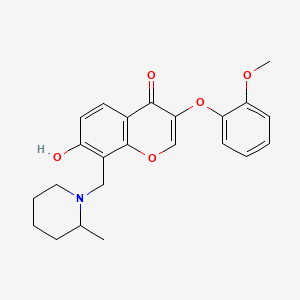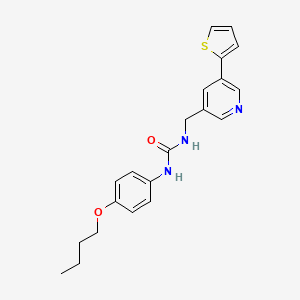
1-(4-Butoxyphenyl)-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Butoxyphenyl)-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea, also known as BPTU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BPTU is a urea derivative that has been synthesized through a multi-step process.
Wirkmechanismus
The mechanism of action of 1-(4-Butoxyphenyl)-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea is not yet fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes or by binding to specific receptors.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of inflammatory cytokines, and stimulate insulin secretion. Additionally, this compound has been found to have antioxidant properties and may protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-Butoxyphenyl)-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, this compound has been found to have low toxicity, making it a safe compound to work with. However, one limitation of this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on 1-(4-Butoxyphenyl)-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea. One area of interest is the development of this compound as a potential anti-cancer agent. Further studies are needed to determine the exact mechanism of action of this compound and to identify the specific types of cancer cells that may be targeted by this compound. Additionally, this compound may have potential applications in treating other diseases, such as diabetes and inflammatory disorders. Further research is needed to explore these potential applications.
Synthesemethoden
The synthesis of 1-(4-Butoxyphenyl)-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea involves a multi-step process that includes the preparation of 4-butoxyphenyl isocyanate, 5-(thiophen-2-yl)pyridine-3-carboxylic acid, and the coupling of these two compounds to form this compound. The final product is obtained through purification by recrystallization.
Wissenschaftliche Forschungsanwendungen
1-(4-Butoxyphenyl)-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea has been found to have potential applications in various fields of scientific research. It has been studied for its anti-cancer properties, as it has been found to induce apoptosis in cancer cells. This compound has also shown potential as an anti-inflammatory agent, as it has been found to inhibit the production of inflammatory cytokines. Additionally, this compound has been studied for its potential use in treating diabetes, as it has been found to stimulate insulin secretion.
Eigenschaften
IUPAC Name |
1-(4-butoxyphenyl)-3-[(5-thiophen-2-ylpyridin-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S/c1-2-3-10-26-19-8-6-18(7-9-19)24-21(25)23-14-16-12-17(15-22-13-16)20-5-4-11-27-20/h4-9,11-13,15H,2-3,10,14H2,1H3,(H2,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNDHWMDQBFILAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)NCC2=CC(=CN=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


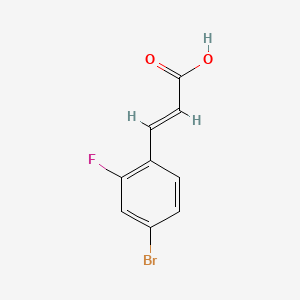

![Methyl 2-[(2,2-dimethoxyethyl)amino]acetate](/img/structure/B2856256.png)
![5-chloro-1-[(4-fluorophenyl)methyl]-3-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2856259.png)
![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide](/img/structure/B2856261.png)
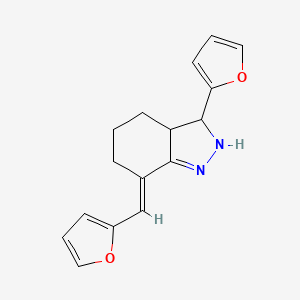

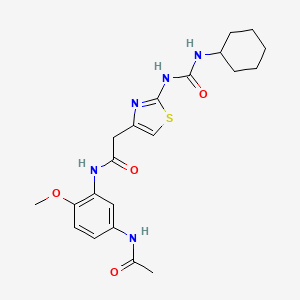
![N-(2,3-dimethylphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2856268.png)
